molecular formula C16H20N4O4S2 B2837233 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 953852-57-8

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2837233
CAS No.: 953852-57-8
M. Wt: 396.48
InChI Key: SILIQQAQULMFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide scaffold. The thiadiazole ring is substituted with a propan-2-yl (isopropyl) group at position 5, while the benzamide moiety contains a morpholine sulfonyl group at position 2. This structural combination integrates sulfonamide and thiadiazole pharmacophores, which are widely associated with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The morpholine sulfonyl group enhances solubility and may contribute to interactions with enzymes like carbonic anhydrases (CAs) or kinases, while the isopropyl substituent on the thiadiazole ring influences steric and hydrophobic interactions in biological systems .

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-11(2)15-18-19-16(25-15)17-14(21)12-4-3-5-13(10-12)26(22,23)20-6-8-24-9-7-20/h3-5,10-11H,6-9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILIQQAQULMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate halogenated compound.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated thiadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide with structurally related 1,3,4-thiadiazole-benzamide derivatives reported in the literature:

Compound Name Substituents on Benzamide Substituents on Thiadiazole Key Biological Activities References
This compound 3-morpholinosulfonyl 5-propan-2-yl Anticancer (hypothesized): Potential kinase or CA inhibition due to sulfonamide moiety.
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-chloro 5-pyridin-2-yl Antimicrobial: Moderate activity against bacterial strains; structural rigidity enhances binding.
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) 2-fluoro 5-pyridin-2-yl Enzyme inhibition: Enhanced polarity improves solubility but reduces membrane permeability.
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) None 2-cyanoacrylamido-thiophene Anticancer: IC₅₀ = 9.12–16.35 μM against HeLa and HL-60 cells; chalcone-thiadiazole synergy induces apoptosis.
N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide 4-chalcone 5-(3,4-dihydroxyphenyl) Anticancer: G2/M cell cycle arrest and caspase-dependent apoptosis in HeLa cells (IC₅₀ = 9.12 μM).
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) None 5-phenylamino Antimicrobial: Strong antibiofilm activity; disrupts bacterial efflux pumps.

Key Comparative Findings

Substituent Effects on Activity: Sulfonamide vs. Halogen/Methoxy Groups: The morpholine sulfonyl group in the target compound is bulkier and more polar than chloro/fluoro/methoxy substituents in analogues like 4c–4g . This may enhance interactions with polar enzyme active sites (e.g., CAs or kinases) but reduce passive diffusion across cell membranes compared to smaller halogen groups . In contrast, pyridin-2-yl substituents (e.g., 4c) introduce aromatic π-π stacking interactions, which are critical for antimicrobial activity .

Biological Activity Trends :

  • Anticancer Activity : Chalcone-thiadiazole hybrids (e.g., 7d , 9 ) exhibit superior cytotoxicity (IC₅₀ < 20 μM) compared to simpler benzamide derivatives, suggesting that extended conjugation (e.g., acrylamido or chalcone moieties) enhances pro-apoptotic effects . The target compound’s sulfonamide group may compensate for this by targeting enzymes like hCA II (IC₅₀ = 0.09–0.58 μM in similar sulfonamide derivatives) .
  • Antimicrobial Activity : Compounds with aromatic thiadiazole substituents (e.g., C2 ) show stronger antibiofilm effects, likely due to interactions with bacterial efflux pumps . The target compound’s isopropyl group may limit this activity due to reduced π-π interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 4c–4g , involving cyclization of benzoylisothiocyanate derivatives with thiosemicarbazide, followed by sulfonylation . Microwave-assisted methods (e.g., 7d ) could improve yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.